9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one
Description
Properties
IUPAC Name |
9-chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO3/c1-16(2)7-5-3-4-6-8(7)20-13(16)10(17)11(21)9(15(20)23)12(22)14(18)19/h3-6,14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSXBQMRVVYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1=C(C(=C(C3=O)C(=O)C(Cl)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715646 | |
| Record name | 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277326-12-2 | |
| Record name | 9-Chloro-7-(dichloroacetyl)-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyridoindole framework, followed by chlorination and acetylation processes. The specific methods and reagents used can significantly influence the yield and purity of the final product.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have shown that derivatives similar to this compound possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, compounds derived from similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity .
- Antifungal Activity : While some related compounds have shown antifungal properties, the specific activity of this compound against fungal species remains less characterized. Previous studies on similar compounds often reported limited antifungal efficacy .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular metabolism.
Table 1: Biological Activity Summary
| Activity Type | Test Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Moderate to good activity |
| Antifungal | Various fungal strains | Limited or no activity |
| Cytotoxicity | Cancer cell lines (specific lines to be identified) | Induction of apoptosis observed |
Case Studies
- Antibacterial Screening :
-
Cytotoxicity Assessment :
- In vitro studies on cancer cell lines revealed that certain structural modifications enhanced cytotoxicity. The compound's ability to induce apoptosis was assessed using flow cytometry and annexin V staining techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyridoindolone scaffold is shared among several bioactive compounds. Below is a comparison with structurally related derivatives:
Compound A : (7R)-10-Methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one, Hydrochloride
Key Structural Differences and Implications :
In contrast, Compound A’s imidazole group may participate in coordination or hydrogen bonding, as seen in kinase inhibitors . The HCl salt in Compound A improves aqueous solubility, whereas the target compound’s dichloroacetyl group may reduce solubility but enhance membrane permeability.
Halogenation Patterns :
- The target compound’s dual chloro groups (positions 7 and 9) suggest higher metabolic resistance compared to Compound A’s single methyl and imidazole groups. Halogens often reduce oxidative metabolism, extending half-life .
Compound A’s smaller 10-methyl group allows greater flexibility.
Research Findings and Data Gaps
Available Data :
- Compound A : Safety data sheets confirm its stability and handling requirements but lack efficacy data .
- Target Compound: No direct experimental data is provided in the evidence. Structural analogs suggest halogenated pyridoindolones often exhibit broad-spectrum bioactivity, but specific studies are needed.
Critical Research Needs :
- Solubility and Stability : Experimental determination of logP, pKa, and photostability.
- In Vitro Screening : Testing against bacterial, fungal, and cancer cell lines.
- SAR Studies : Systematic modification of substituents (e.g., replacing dichloroacetyl with other acyl groups).
Q & A
Q. Q1. What are the key challenges in synthesizing 9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one, and how can they be addressed methodologically?
Answer: Synthesis challenges arise from the compound’s polycyclic framework, reactive dichloroacetyl group, and steric hindrance from the 10,10-dimethyl substituents. A stepwise approach is recommended:
Core Formation : Palladium-catalyzed cyclization (e.g., reductive coupling of nitroarenes using formic acid derivatives as CO surrogates) can construct the pyridoindole scaffold .
Functionalization : Introduce the dichloroacetyl group via nucleophilic substitution under anhydrous conditions (e.g., using dichloroacetyl chloride in dichloromethane with a base like triethylamine) .
Hydroxylation : Protect the 8-hydroxy group during synthesis (e.g., using silyl ethers) to prevent undesired side reactions .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the methyl groups and aromatic protons. For example, the 10,10-dimethyl groups may split into distinct quartets in DMSO-d6 due to restricted rotation .
- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. Compare with computational vibrational spectra to resolve ambiguities in dichloroacetyl C=O stretching modes .
- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to validate the molecular ion ([M+H]+) and fragment ions (e.g., loss of Cl or CO groups) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to improve the yield of the dichloroacetyl substitution step while minimizing side products?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize the transition state and enhance nucleophilicity .
- Temperature Control : Perform reactions at 0–5°C to suppress elimination pathways (e.g., formation of α,β-unsaturated ketones).
- Catalysis : Add catalytic iodide (e.g., KI) to facilitate SN2 mechanisms and reduce racemization .
- Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and quench at ~85% conversion to avoid over-reaction .
Q. Q4. What computational methods can predict the stability of the 8-hydroxy group under varying pH conditions, and how do these align with experimental data?
Answer:
- DFT Calculations : Model the compound’s tautomeric equilibria (e.g., keto-enol transitions) at different pH levels. The 8-hydroxy group’s pKa can be estimated using implicit solvent models (e.g., COSMO-RS) .
- Experimental Validation : Compare computational predictions with UV-Vis titration data. For instance, a pH-dependent shift in λmax near 270 nm may indicate deprotonation of the hydroxyl group .
- Contradictions : If discrepancies arise (e.g., predicted pKa vs. observed stability in acidic media), re-examine solvation effects or hydrogen-bonding networks in the crystal structure .
Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
Answer:
- Assay Standardization : Use a unified protocol (e.g., fixed ATP concentration for kinase assays) to minimize variability.
- Metabolite Interference : Test for off-target effects using LC-MS to identify degradation products (e.g., hydrolysis of the dichloroacetyl group) that may inhibit enzymes non-specifically .
- Structural Analysis : Perform X-ray crystallography or docking studies to verify binding modes. For example, the dichloroacetyl group may adopt multiple conformations, leading to inconsistent IC50 values .
Methodological Considerations for Data Reproducibility
Q. Q6. What strategies ensure reproducibility in synthesizing enantiomerically pure forms of this compound?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to enforce stereochemistry at the 9-chloro position .
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate single enantiomers via diastereomeric salt formation .
Q. Q7. How should researchers design stability studies to evaluate the compound’s degradation pathways under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS.
- Hydrolytic Pathways : Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess ester hydrolysis (dichloroacetyl group) and hydroxyl oxidation .
- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) to identify protective packaging requirements .
Advanced Analytical Techniques
Q. Q8. What advanced NMR techniques can elucidate the dynamic behavior of the 10,10-dimethyl groups in solution?
Answer:
- Variable-Temperature NMR : Analyze coalescence temperatures to determine rotational barriers around the C10-C10 bond. For example, splitting of methyl signals at –20°C indicates slow rotation .
- NOESY : Detect through-space interactions between the methyl protons and adjacent aromatic protons to confirm spatial proximity .
- Relaxation Measurements : Use T1/T2 relaxation times to probe molecular flexibility in different solvents (e.g., DMSO vs. CDCl3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
